molecular formula C12H13NO3 B2958474 (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 198220-52-9

(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B2958474
CAS RN: 198220-52-9
M. Wt: 219.24
InChI Key: YJSWFYKQDVWJSU-AATRIKPKSA-N
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Description

(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid, also known as DMPABO, is a synthetic organic compound with a wide range of applications in scientific research. It has been studied for its potential to act as a biochemical and physiological modulator, and its ability to act as an inhibitor for various biochemical reactions has been demonstrated.

Scientific Research Applications

Crystal Structure and Molecular Interaction

  • The compound N-Phenylmaleamic acid, closely related to "(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid," demonstrates significant crystallographic properties. The molecules in this compound are essentially planar and exhibit intramolecular hydrogen bonding, leading to the formation of a flat ribbon structure in the crystal lattice. This highlights its potential in crystal engineering and the study of molecular interactions (K. Lo & S. Ng, 2009).

Synthesis and Chemical Reactivity

  • The synthesis of a series of substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids demonstrates the versatility of these compounds in chemical synthesis. These compounds, produced through reactions involving 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, exhibit analgesic activity, indicating their potential in medicinal chemistry and as a basis for developing new therapeutic agents (С. А. Шипиловских et al., 2013).

  • Research on the facile synthesis of new fused and non-fused heterocyclic systems from a γ-ketoacid explores the chemical reactivity of 4-(2-tetryl)-4-oxobut-2-enoic acid. This work demonstrates the compound's utility in generating diverse heterocyclic compounds, which are crucial in drug design and organic synthesis (M. Salem et al., 2014).

Biological Activity

  • A study on the synthesis and biological activity of 4-ARYL-2-[(2-oxo-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides reveals these compounds' analgesic and antibacterial properties. The findings suggest that certain derivatives within this class exhibit low toxicities while maintaining activities comparable to or exceeding those of reference drugs. This underscores their potential application in developing new analgesic and antibacterial agents (R. Bykov et al., 2018).

Spectroscopic Characterization and Polymorphism

  • The spectroscopic characterization of mefenamic acid polymorphs elucidates the structural and morphological differences between these forms. Such studies are crucial for understanding the physical properties of pharmaceutical compounds and can inform the development of drugs with optimized efficacy and stability (V. Cunha et al., 2014).

properties

IUPAC Name

(E)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWFYKQDVWJSU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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